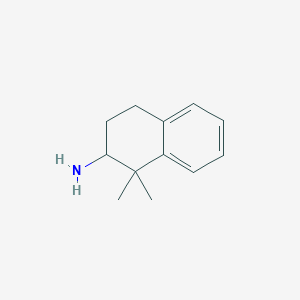
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C12H17N It is a derivative of naphthalene, characterized by the presence of an amine group and two methyl groups attached to the tetrahydronaphthalene structure
Vorbereitungsmethoden
The synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of naphthalene derivatives. The reaction typically employs nickel catalysts under high pressure and temperature conditions to achieve the desired hydrogenation . Another approach involves the use of Raney nickel in methanolic ammonia, which facilitates the reduction of naphthalene oxime derivatives to the corresponding amine.
Industrial production methods often utilize similar catalytic hydrogenation processes, with variations in reaction conditions to optimize yield and purity. The choice of catalyst, solvent, and reaction parameters can significantly impact the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, resulting in the formation of fully hydrogenated derivatives.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted amines.
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., nickel, palladium), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders, given its structural similarity to known bioactive compounds.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, likely inducing their release as well
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine can be compared with other similar compounds, such as:
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: This compound has a similar structure but differs in the position of the methyl groups and the amine group.
1,2,3,4-Tetrahydronaphthalene:
1,2,3,4-Tetrahydro-1-naphthylamine: This compound has a similar structure but lacks the dimethyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112904-95-7 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1,1-dimethyl-3,4-dihydro-2H-naphthalen-2-amine |
InChI |
InChI=1S/C12H17N/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13/h3-6,11H,7-8,13H2,1-2H3 |
InChI-Schlüssel |
MTJBBLASZIKFEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCC2=CC=CC=C21)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




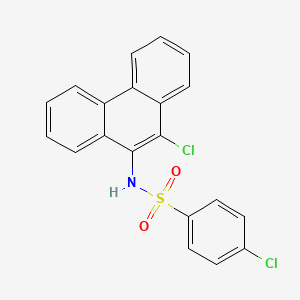
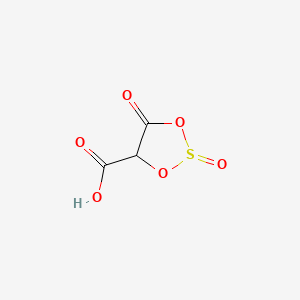
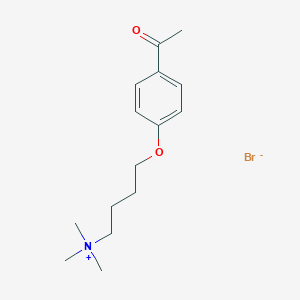
methanone](/img/structure/B14299663.png)
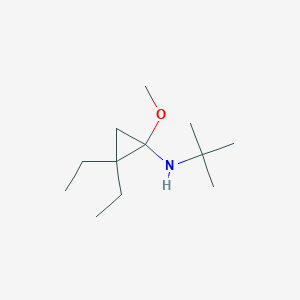
![1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine](/img/structure/B14299671.png)
![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)

![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)

![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
